2-Methyl-2-(pyrazin-2-yl)propanoic acid
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Description
2-Methyl-2-(pyrazin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
2-Methyl-2-(pyrazin-2-yl)propanoic acid derivatives have been explored for their effectiveness in inhibiting corrosion. For instance, bipyrazolic derivatives, including certain structurally related compounds, have shown over 95% protection in preventing the corrosion of C38 steel in hydrochloric acid solutions. This is attributed to cathodic inhibition by polarization and charge-transfer, following the Langmuir adsorption isotherm. Quantum chemical data supports the correlation between molecular structure and inhibition efficiency (Missoum et al., 2013).
Photophysical Properties in Ruthenium Complexes
Compounds containing 3-(pyrazin-2-yl)-1,2,4-triazole, a related structure, have been synthesized and characterized for their role in altering the photophysical properties of ruthenium complexes. These studies have demonstrated that the pH level can significantly influence the absorption, emission, and resonance Raman spectroscopies of these complexes, revealing insights into the ground and excited states of the compounds (Nieuwenhuis et al., 1991).
Synthesis of Pyrazine Derivatives
Efforts have been made to synthesize 6-methylpyrazine-2-yl-amines, which are structurally similar to this compound. These processes involve two stages, starting with commercially available materials and leading to the intended pyrazines. Such syntheses offer simple and efficient access to these pyrazines, highlighting their potential in various applications (Colbon et al., 2008).
Supramolecular Interactions in Biologically Relevant Compounds
Related compounds, such as 2-Pyrazineformamide thiosemicarbazones, have been investigated for their supramolecular interactions. These studies focus on crystal structures and reveal extended 3D supramolecular networks through hydrogen bonding and weak molecular interactions. This research is crucial for understanding the architectural assembly of these compounds and their potential biological relevance (Castiñeiras et al., 2014).
Hydrogen Bonding Studies in Related Compounds
The hydrogen bonding in compounds such as 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid has been studied. These studies provide insights into the molecular interactions of closely related structures, which can be crucial for understanding the behavior of this compound in various environments (Dobbin et al., 1993).
Cytotoxic Activity in Analogs
Amides of substituted 3-(pteridin-6-yl)propanoic acids, bearing structural similarities to this compound, have been synthesized and their spectral characteristics and cytotoxic activity evaluated. These studies are significant in exploring the potential therapeutic applications of these compounds (Kazunin et al., 2019).
Properties
IUPAC Name |
2-methyl-2-pyrazin-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,7(11)12)6-5-9-3-4-10-6/h3-5H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVKNEOJHGEWGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CN=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.